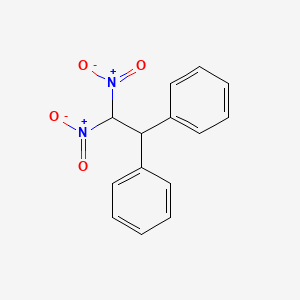
3-(4-chlorophenyl)-2-(2,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-2-(2,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that belongs to the class of quinazolinone derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-2-(2,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it is believed to act by binding to specific targets, such as enzymes or proteins, and modulating their activity. For example, it has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of certain phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific target that it binds to and modulates. For example, its inhibition of certain protein kinases may lead to the suppression of cell growth and proliferation, which could be beneficial for the treatment of cancer. Its inhibition of certain phosphodiesterases may lead to the modulation of intracellular signaling pathways, which could be beneficial for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-chlorophenyl)-2-(2,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its high potency and selectivity for certain targets. This allows for the study of specific biochemical and physiological pathways in a more precise manner. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-(4-chlorophenyl)-2-(2,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. One direction is the further investigation of its potential as a lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Another direction is the study of its effects on other targets, such as ion channels and transporters, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic and pharmacodynamic properties could further enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-2-(2,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves the condensation of 4-chloroaniline, 2,4-dimethoxybenzaldehyde, and anthranilic acid in the presence of acetic anhydride and glacial acetic acid. This reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization using ethanol as the solvent. The yield of the product is typically in the range of 60-70%.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-2-(2,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in various scientific research fields. In medicinal chemistry, it has been investigated as a potential lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In pharmacology, it has been studied for its potential as a selective inhibitor of certain enzymes, such as protein kinases and phosphodiesterases. In biochemistry, it has been used as a probe to study the structure and function of various proteins and enzymes.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-(2,4-dimethoxyphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c1-27-16-11-12-18(20(13-16)28-2)21-24-19-6-4-3-5-17(19)22(26)25(21)15-9-7-14(23)8-10-15/h3-13,21,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJPVLQOQCFPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5168679.png)

![N-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B5168715.png)

![methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5168727.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5168737.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5-bromo-1H-indole-2,3-dione](/img/structure/B5168739.png)

![6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5168753.png)
![methyl 2-({[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5168761.png)
![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B5168771.png)
![1-allyl-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5168779.png)
![2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5168780.png)
![4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5168782.png)
